3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a piperidine ring, and a pyridine sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative of pyridine to introduce the pyridine sulfonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Piperidone derivatives.
Reduction: Reduced piperidine derivatives.
Hydrolysis: 3-chlorobenzoic acid and the corresponding amine.
Scientific Research Applications
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(piperidine-4-yl)benzamide derivatives: These compounds share the piperidine and benzamide core but may have different substituents, affecting their biological activity.
Pyridine sulfonyl derivatives: Compounds with similar pyridine sulfonyl groups but different core structures.
Uniqueness
3-chloro-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
3-chloro-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c19-16-4-1-3-15(11-16)18(23)21-12-14-6-9-22(10-7-14)26(24,25)17-5-2-8-20-13-17/h1-5,8,11,13-14H,6-7,9-10,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUUHTJHRCAVOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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